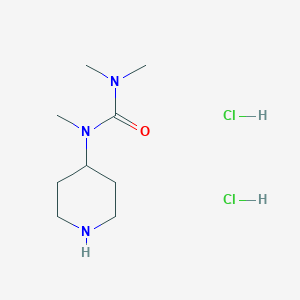

1,1,3-Trimethyl-3-piperidin-4-ylurea;dihydrochloride

Descripción

1,1,3-Trimethyl-3-piperidin-4-ylurea;dihydrochloride is a chemical compound with the molecular formula C13H27Cl2N3O. It is a derivative of piperidine, a six-membered heterocyclic amine widely used as a building block in organic synthesis and medicinal chemistry . Piperidine derivatives are known for their significant pharmacological activities and are present in various classes of pharmaceuticals .

Propiedades

IUPAC Name |

1,1,3-trimethyl-3-piperidin-4-ylurea;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N3O.2ClH/c1-11(2)9(13)12(3)8-4-6-10-7-5-8;;/h8,10H,4-7H2,1-3H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGMPWWZUFGZWLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)N(C)C1CCNCC1.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,3-Trimethyl-3-piperidin-4-ylurea;dihydrochloride typically involves the reaction of piperidine derivatives with urea under specific conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction . The process may involve multiple steps, including the protection and deprotection of functional groups to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Análisis De Reacciones Químicas

Types of Reactions

1,1,3-Trimethyl-3-piperidin-4-ylurea;dihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, alcohols). The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Aplicaciones Científicas De Investigación

1,1,3-Trimethyl-3-piperidin-4-ylurea;dihydrochloride has various scientific research applications, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications in treating various diseases.

Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mecanismo De Acción

The mechanism of action of 1,1,3-Trimethyl-3-piperidin-4-ylurea;dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

Similar compounds include other piperidine derivatives such as:

Piperine: An alkaloid with antioxidant and anticancer properties.

Evodiamine: Known for its antiproliferative effects.

Matrine: Exhibits antimicrobial and anticancer activities.

Uniqueness

1,1,3-Trimethyl-3-piperidin-4-ylurea;dihydrochloride is unique due to its specific chemical structure and the presence of the urea moiety, which imparts distinct chemical and biological properties.

Actividad Biológica

1,1,3-Trimethyl-3-piperidin-4-ylurea;dihydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article focuses on its biological activity, particularly its antimicrobial and anticancer properties, supported by research findings and data.

Chemical Structure

The compound consists of:

- Piperidine Ring : A six-membered ring that is often associated with various pharmacological effects.

- Urea Moiety : Known for its role in biological activity modulation.

The molecular formula is C₉H₁₈Cl₂N₄O, and it has a molecular weight of 227.18 g/mol.

1. Antimicrobial Properties

Research indicates that 1,1,3-Trimethyl-3-piperidin-4-ylurea;dihydrochloride exhibits significant antimicrobial activity against various pathogens.

Antibacterial Activity

In vitro studies have demonstrated the compound's effectiveness against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values are as follows:

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.0039 |

| Escherichia coli | 0.025 |

| Candida auris | 0.24 - 0.97 |

These results indicate potent antibacterial effects, suggesting a broad-spectrum potential for therapeutic applications.

Antifungal Activity

The compound also exhibits antifungal properties, with studies reporting significant inhibition of fungal growth at concentrations similar to its antibacterial activity. This dual action suggests a broad-spectrum potential for therapeutic applications.

2. Anticancer Activity

Preliminary studies suggest that the compound may inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest. The following findings summarize its anticancer properties:

- Mechanism of Action : The compound appears to interact with specific molecular targets involved in cell cycle regulation and apoptosis.

- Cell Lines Tested : Various cancer cell lines have shown sensitivity to treatment with the compound, indicating potential as an anticancer agent.

The biological activity of 1,1,3-Trimethyl-3-piperidin-4-ylurea;dihydrochloride is believed to stem from its ability to interact with specific molecular targets:

- Inhibition of Bacterial Enzymes : The piperidine ring may disrupt bacterial enzyme functions, leading to growth inhibition.

"The furan nucleus is known to exhibit various biological activities, such as inhibiting bacterial growth by targeting bacterial enzymes or disrupting cell membrane integrity."

Case Studies

Several studies have explored the biological activity of piperidine derivatives similar to 1,1,3-Trimethyl-3-piperidin-4-ylurea;dihydrochloride:

- A study published in PMC8020347 investigated the antifungal activity against Candida auris, highlighting the potential for new antifungal agents due to resistance against existing treatments .

- Another study focused on the synthesis and biological evaluation of piperidine derivatives demonstrated promising results in inhibiting growth across various microbial strains .

Q & A

Basic: What are the optimal synthetic routes for 1,1,3-Trimethyl-3-piperidin-4-ylurea dihydrochloride, and how can purity be ensured?

Methodological Answer:

The synthesis typically involves:

Piperidine Ring Formation : Start with a commercially available piperidine derivative (e.g., 4-aminopiperidine).

Methylation : Introduce methyl groups at positions 1 and 3 using methyl iodide or dimethyl sulfate under basic conditions (e.g., triethylamine) .

Urea Linkage : React the methylated intermediate with a carbamoyl chloride derivative to form the urea moiety .

Salt Formation : Treat the free base with hydrochloric acid to yield the dihydrochloride salt, enhancing solubility .

Purification : Recrystallization from ethanol/water mixtures or preparative HPLC ensures >95% purity. Monitor impurities via NMR and LC-MS .

Basic: How is the structural integrity of this compound validated in research settings?

Methodological Answer:

Use a multi-technique approach:

- NMR Spectroscopy : Confirm substitution patterns (e.g., methyl groups at C1/C3, urea linkage) via H and C chemical shifts .

- X-Ray Crystallography : Resolve stereochemistry and salt formation (e.g., HCl coordination to the piperidine nitrogen) .

- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H] and isotopic clusters) .

Basic: What are the solubility and stability profiles of this dihydrochloride salt under experimental conditions?

Methodological Answer:

- Solubility : Highly soluble in water (>50 mg/mL) and polar solvents (e.g., DMSO, methanol) due to the dihydrochloride salt form. Test solubility via turbidimetric titration .

- Stability : Stable at 4°C in anhydrous conditions for >6 months. Degrades at >40°C or in basic pH (>8), releasing free base. Monitor stability via accelerated aging studies (40°C/75% RH) and HPLC .

Advanced: How does the compound’s structure influence its biological activity in neuropharmacological studies?

Methodological Answer:

- Piperidine Core : Facilitates blood-brain barrier penetration, making it relevant for CNS targets (e.g., serotonin or dopamine receptors) .

- Urea Group : Enhances hydrogen-bonding with enzymes like acetylcholinesterase, as seen in analogues .

- Dihydrochloride Salt : Improves bioavailability by increasing aqueous solubility, critical for in vivo assays .

Experimental Design : Compare free base vs. salt forms in receptor-binding assays (e.g., radioligand displacement) to quantify salt-specific effects .

Advanced: How can structure-activity relationship (SAR) studies optimize this compound for target selectivity?

Methodological Answer:

- Modify Substituents : Replace methyl groups with bulkier alkyl chains to assess steric effects on receptor binding .

- Vary Urea Linkers : Test thiourea or carbamate analogues to evaluate hydrogen-bonding efficiency .

- Assay Design : Use high-throughput screening (HTS) against off-target receptors (e.g., GPCR panels) to identify selectivity windows .

Advanced: How should researchers resolve contradictions in reported pharmacological data?

Methodological Answer:

Contradictions often arise from:

- Purity Variability : Impurities (e.g., free base contamination) skew IC values. Validate batches via LC-MS and elemental analysis .

- Assay Conditions : pH-dependent solubility alters effective concentrations. Standardize buffer systems (e.g., PBS at pH 7.4) .

- Species Differences : Test across multiple models (e.g., murine vs. human cell lines) to isolate species-specific responses .

Advanced: What computational tools predict synthetic pathways or biological interactions for this compound?

Methodological Answer:

- Reaction Path Search : Use quantum chemical software (e.g., Gaussian) to model methylation and urea formation steps, optimizing reaction barriers .

- Molecular Docking : Simulate binding to targets (e.g., MAO-B) with AutoDock Vina, guided by crystallographic data .

- ADMET Prediction : Tools like SwissADME forecast pharmacokinetics (e.g., logP, BBB permeability) to prioritize analogues .

Advanced: What protocols ensure safe handling and long-term storage in academic labs?

Methodological Answer:

- Handling : Use fume hoods and PPE (gloves, lab coat) to avoid inhalation/contact. Neutralize spills with sodium bicarbonate .

- Storage : Keep in airtight containers under nitrogen at 4°C. Desiccate with silica gel to prevent hydrolysis .

- Waste Disposal : Incinerate via EPA-approved protocols for halogenated organics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.